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The verification of successful genome editing is a critical step in the CRISPR workflow. For
decades, Sanger sequencing has been a reliable method for DNA sequence analysis. Its
application in confirming CRISPR-mediated edits, particularly through the use of
dideoxynucleoside triphosphates (ddNTPs) like ddATP, offers a cost-effective and accessible
validation strategy. However, with the advent of other technologies, it is crucial for researchers
to understand the strengths and limitations of each method to select the most appropriate tool
for their experimental needs.

This guide provides an objective comparison of Sanger sequencing with ddATP against
alternative methods for CRISPR edit confirmation, supported by experimental data and detailed
protocols.

The Role of ddATP in Sanger Sequencing

Sanger sequencing, also known as the chain-termination method, relies on the incorporation of
ddNTPs into a growing DNA strand during in vitro DNA synthesis.[1][2] These modified
nucleotides, including ddATP, lack the 3'-hydroxyl group necessary to form a phosphodiester
bond with the next nucleotide.[1][3] When a DNA polymerase incorporates a ddATP instead of
a regular dATP, the elongation of the DNA chain is terminated.[4][5]

By including a low concentration of fluorescently-labeled ddNTPs for all four bases (ddATP,
ddGTP, ddCTP, ddTTP) in the reaction, a collection of DNA fragments of every possible length
is generated, each ending with a specific labeled nucleotide.[6] These fragments are then
separated by size using capillary electrophoresis, and a laser excites the fluorescent dyes. The
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detector reads the color of the dye on each fragment as it passes, thereby revealing the DNA

sequence.[6][7]
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Caption: Workflow of Sanger sequencing using the chain termination method.

Comparison of CRISPR Validation Methods

While Sanger sequencing is a stalwart of sequence validation, several other methods are

commonly employed to confirm CRISPR edits. The primary alternatives are Enzyme Mismatch

Cleavage Assays (e.g., T7E1) and Next-Generation Sequencing (NGS). Each method offers

distinct advantages in terms of sensitivity, throughput, cost, and the richness of the data

provided.
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Experimental Protocols
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Sanger Sequencing for CRISPR Edit Confirmation

This protocol outlines the steps for analyzing a pool of cells to determine overall editing
efficiency.

o Genomic DNA Extraction: Isolate high-quality genomic DNA from both the CRISPR-edited
cell population and a control (unedited) population.

o PCR Amplification: Design primers to amplify a 400-800 bp region surrounding the CRISPR
target site. Perform PCR on both the edited and control gDNA.

e PCR Product Purification: Run the PCR products on an agarose gel to confirm amplification
of a single, specific band. Purify the PCR product using a commercial kit.

e Sanger Sequencing Reaction: Submit the purified PCR products (from both edited and
control samples) for Sanger sequencing. Use one of the PCR primers as the sequencing
primer.

o Data Analysis: The control sample should yield a clean sequence chromatogram. The edited
sample will likely show overlapping peaks starting from the CRISPR cut site, indicating a
mixed population of DNA sequences (indels). Use a web-based tool like TIDE (Tracking of
Indels by Decomposition) or ICE (Inference of CRISPR Edits) to analyze the .abl files from
the control and edited samples.[14] These tools deconvolute the chromatogram data to
estimate the percentage of indels and the overall editing efficiency.
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Caption: Workflow for CRISPR validation using Sanger sequencing.

Enzyme Mismatch Cleavage Assay (T7E1)

This method provides a rapid assessment of whether editing has occurred.
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o PCR Amplification: Amplify the target region from both edited and control cell populations, as
described for Sanger sequencing.

o Heteroduplex Formation: Mix equal amounts of PCR product from the control and edited
samples. Denature the DNA at 95°C for 5-10 minutes, then re-anneal by slowly cooling to
room temperature. This allows wild-type and edited strands to form mismatched
heteroduplexes.[16]

o Enzyme Digestion: Treat the re-annealed DNA with T7 Endonuclease | (T7E1) enzyme,
which specifically cleaves at sites of base-pair mismatches.[9]

o Gel Electrophoresis: Analyze the digestion products on an agarose gel. The presence of
cleaved fragments (smaller bands) in addition to the original full-length PCR product
indicates that CRISPR-mediated edits are present in the cell population.[17] The intensity of
the cleaved bands relative to the uncut band can be used to estimate the editing efficiency.

Next-Generation Sequencing (NGS)

NGS provides the most detailed characterization of editing outcomes.

o Amplicon Generation: Amplify the on-target (and potential off-target) sites using a two-step
PCR process. The first PCR amplifies the specific genomic region, and the second adds
sequencing adapters and barcodes for multiplexing samples.

 Library Preparation & QC: Pool the barcoded amplicons to create a sequencing library.
Quantify the library and assess its quality.

e Sequencing: Sequence the library on an NGS platform (e.g., lllumina MiSeq).[10]

» Bioinformatic Analysis: Demultiplex the sequencing reads based on their barcodes. Align the
reads to a reference sequence. Analyze the alignments to identify and quantify the different
types of indels, substitutions, and other mutations at both on- and off-target sites.[10]

Choosing the Right Validation Method

The choice of validation method depends on the specific goals of the experiment and available
resources.
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Caption: Decision guide for selecting a CRISPR validation method.
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In conclusion, Sanger sequencing with ddATP remains a highly relevant and valuable tool for
the confirmation of CRISPR edits. When combined with deconvolution software, it provides a
cost-effective method for quantifying on-target editing efficiency. For initial, rapid screening,
enzyme mismatch assays are a suitable choice, while NGS stands as the gold standard for
comprehensive, highly sensitive analysis of both on- and off-target events.[6][12]
Understanding the capabilities and limitations of each technique empowers researchers to
design robust and efficient validation strategies for their genome editing experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15136327#ddatp-in-sanger-sequencing-for-
confirming-crispr-edits]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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